molecular formula C12H17N B13261173 N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine

N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No.: B13261173
M. Wt: 175.27 g/mol
InChI Key: XCKCTTHTLKTLNJ-UHFFFAOYSA-N
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Description

N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C12H17N. It is a derivative of tetrahydronaphthalene, featuring an ethyl group attached to the nitrogen atom. This compound is of interest due to its unique structural properties, which combine both aromatic and aliphatic characteristics, making it valuable in various fields such as organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the alkylation of 5,6,7,8-tetrahydronaphthalen-1-amine with ethyl halides under basic conditions. A common method includes the use of ethyl bromide or ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of naphthalene derivatives followed by ethylation is another approach used in large-scale production. The choice of catalysts, reaction conditions, and purification techniques are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9,13H,2-4,6,8H2,1H3

InChI Key

XCKCTTHTLKTLNJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC2=C1CCCC2

Origin of Product

United States

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